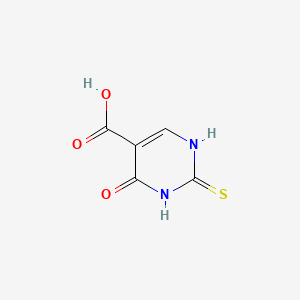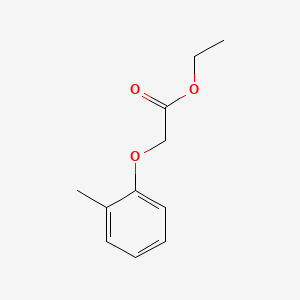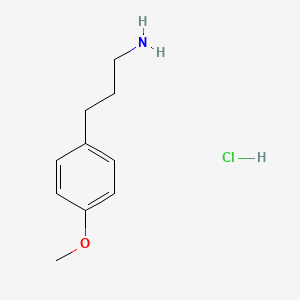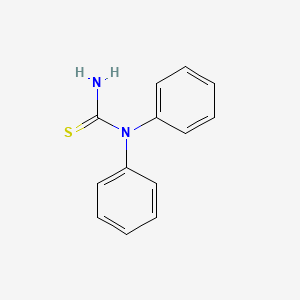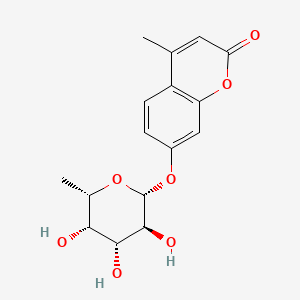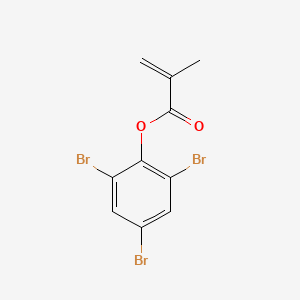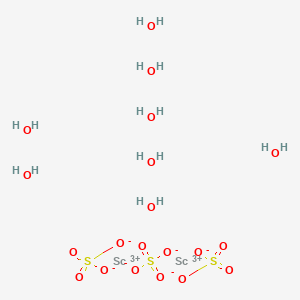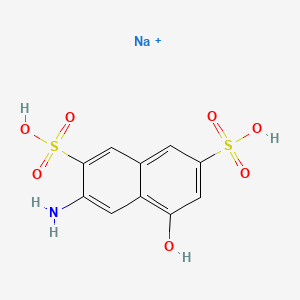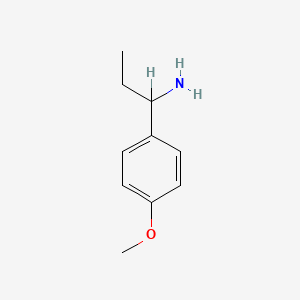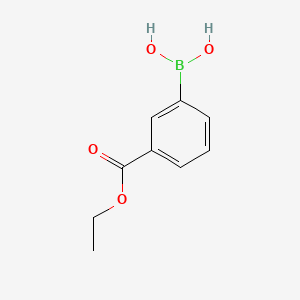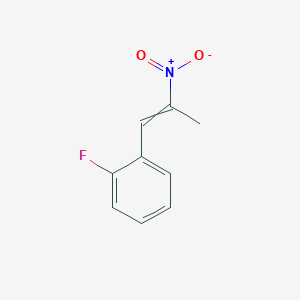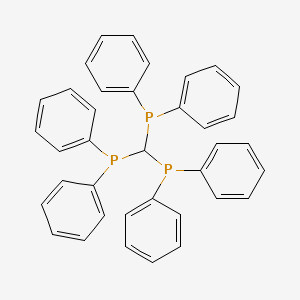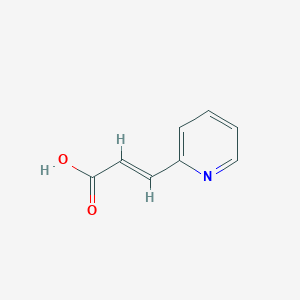
3-(2-Pyridyl)acrylic acid
Vue d'ensemble
Description
3-(2-Pyridyl)acrylic acid, also known as 3-PAA, is an organic compound with a wide range of applications in various scientific research fields. It is an important building block for the synthesis of various compounds, and it has been used in various studies to investigate the mechanism of action of certain drugs and to explore the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
1. Synthesis of Cross-Linked Copolymers
Methods of Application: The complexes were synthesized using a simple and efficient method of using N,N′-methylenebisacrylamide (BIS) as a cross-linker and supercritical carbon dioxide (scCO2) as the reaction solvent . The properties of the complexes were controlled by operating parameters such as the pressure of scCO2, the ratio of copper, and cross-linker concentration in scCO2 .
Results or Outcomes: The results revealed the complexes exhibit high catalytic efficiency and can be reused repeatedly in high yield .
2. Fabrication of Polymeric Membranes
Methods of Application: The drop-casting method was employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA was then electropolymerized onto the surface of the MWCNTs/GCE to form a PPAA-MWCNTs membrane .
Results or Outcomes: The proposed membrane exhibited an obvious electrocatalytic effect on catechol and hydroquinone, owing to the synergistic effect of PPAA and MWCNTs . The constructed membrane showed good reproducibility and stability, and was successfully applied to analyze catechol and hydroquinone in actual water samples .
3. Preparation of Aminomethyl Benzimidazoles
Methods of Application
Results or Outcomes: The aminomethyl benzimidazoles synthesized using “3-(2-Pyridyl)acrylic acid” have been found to effectively inhibit the activity of gelatinase B .
4. Synthesis of Antibacterial Enoyl Acyl Carrier Protein Reductase Inhibitors
Methods of Application
Results or Outcomes: The aminopyridines synthesized using “3-(2-Pyridyl)acrylic acid” have been found to effectively inhibit the activity of enoyl acyl carrier protein reductase , demonstrating potential as antibacterial agents.
5. Synthesis of Pyridine Derivatives
Methods of Application
Results or Outcomes: The pyridine derivatives synthesized using “3-(2-Pyridyl)acrylic acid” have been found to exhibit a variety of biological activities, making them valuable in the development of new drugs .
6. Preparation of Metal-Organic Frameworks (MOFs)
Methods of Application
Results or Outcomes: The MOFs synthesized using “3-(2-Pyridyl)acrylic acid” have been found to exhibit high porosity and surface area, making them useful in gas storage, separation, and catalysis .
Propriétés
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFTXDJKHGCAC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)acrylic acid | |
CAS RN |
7340-22-9, 54495-51-1 | |
| Record name | 2-Pyridineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



